molecular formula C19H16ClN3O3 B11276487 N-(3-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

N-(3-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11276487
M. Wt: 369.8 g/mol
InChI Key: DEZFDBNLWWHKHE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate under reflux conditions to form the intermediate hydrazone. This intermediate is then cyclized using acetic anhydride to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O3/c1-12-14(20)9-6-10-15(12)21-19(25)18-16(26-2)11-17(24)23(22-18)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,21,25)

InChI Key

DEZFDBNLWWHKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3

Origin of Product

United States

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